molecular formula C7H13Cl2NO3 B6217103 2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride CAS No. 2742660-85-9

2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride

Cat. No.: B6217103
CAS No.: 2742660-85-9
M. Wt: 230.1
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Description

2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride is a versatile compound widely used in scientific research. It is known for its unique chemical structure, which includes a morpholine ring and a carbonochloridate group. This compound has various applications in chemistry, biology, medicine, and industry due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride typically involves the reaction of morpholine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Morpholine with Ethyl Chloroformate: Morpholine is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at a low temperature to prevent side reactions.

    Formation of the Intermediate: The reaction produces an intermediate, which is then treated with hydrochloric acid to form the hydrochloride salt of 2-(morpholin-4-yl)ethyl carbonochloridate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonochloridate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form morpholine and ethyl chloroformate.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous acid/base solutions.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine produces a carbamate derivative.

    Hydrolysis: The major products are morpholine and ethyl chloroformate.

Scientific Research Applications

2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and urea derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other compounds. This reactivity is exploited in various chemical and biological applications to modify or label target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Chloroformate: A related compound used in similar reactions but lacks the morpholine ring.

    Morpholine: A simpler compound that forms the basis of 2-(morpholin-4-yl)ethyl carbonochloridate hydrochloride.

    Carbamate Derivatives: Compounds that share similar reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the carbonochloridate group. This combination imparts specific reactivity and functional properties that are not found in simpler compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

2742660-85-9

Molecular Formula

C7H13Cl2NO3

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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